REACTION_CXSMILES
|
[Cl-:1].[Cl-].[Cl-].[Cl-].[Hf+4:5].[C:6]1([CH:12]([CH3:14])C)[CH:11]=[CH:10]C=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].[Al]>[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[CH2:12]1[C-:14]=[CH:10][CH:11]=[CH:6]1.[CH2:12]1[C-:14]=[CH:10][CH:11]=[CH:6]1.[Cl-:1].[Cl-:1].[Hf+4:5] |f:0.1.2.3.4,6.7.8.9,11.12.13,14.15.16.17.18|
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Name
|
|
Quantity
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4.3 g
|
Type
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reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
|
Name
|
|
Quantity
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56 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
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5 g
|
Type
|
catalyst
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 68.6% | |
YIELD: CALCULATEDPERCENTYIELD | 137.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |